3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 4-chlorophenyl group and a tosylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with tosylmethyl isocyanide in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the tosylmethyl group.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the tosylmethyl group, while oxidation and reduction can modify the oxadiazole ring or the substituents.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the tosylmethyl group, which may affect its reactivity and applications.
5-(Tosylmethyl)-1,2,4-oxadiazole: Lacks the 4-chlorophenyl group, which can influence its chemical properties and biological activity.
Uniqueness: 3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is unique due to the presence of both the 4-chlorophenyl and tosylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-11-2-8-14(9-3-11)23(20,21)10-15-18-16(19-22-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRXKAMLKLENPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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